molecular formula C20H20F3NO2 B2585438 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1795493-44-5

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2585438
CAS No.: 1795493-44-5
M. Wt: 363.38
InChI Key: CNHBJEZQXJKDBC-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound with the CAS Registry Number 1795493-44-5 and a molecular weight of 363.37 g/mol . Its molecular formula is C20H20F3NO2, and it features a complex structure that incorporates a 2,3-dihydro-1H-inden-1-ol moiety linked via a methyl group to a propanamide chain, which is terminated with a 4-(trifluoromethyl)phenyl group . This structural motif, particularly the presence of the trifluoromethyl group, is often associated with enhanced metabolic stability and bioavailability in medicinal chemistry, making this compound a valuable scaffold for early-stage research and development . The compound is offered in various quantities to support laboratory investigations . While its specific biological profile is an area for further exploration, researchers are investigating its potential based on its structural features. It is intended for use in chemical and pharmacological research applications only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO2/c21-20(22,23)16-8-5-14(6-9-16)7-10-18(25)24-13-19(26)12-11-15-3-1-2-4-17(15)19/h1-6,8-9,26H,7,10-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHBJEZQXJKDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H21F3N2O\text{C}_{19}\text{H}_{21}\text{F}_{3}\text{N}_{2}\text{O}

This structure includes an indene moiety and a trifluoromethyl-substituted phenyl group, which are known to contribute to various pharmacological effects. The presence of a hydroxyl group enhances hydrogen bonding capabilities, potentially increasing the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit activity against various enzymes and receptors involved in disease processes such as cancer and inflammation.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or proteases that are crucial in cancer progression.
  • Modulation of Receptor Activity : It can act as an agonist or antagonist for specific receptors, influencing signaling pathways associated with cellular proliferation and survival.

Anticancer Potential

Recent studies have highlighted the anticancer properties of indene derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF715.5
Compound BHeLa22.0
N-(Trifluoromethyl)Indene DerivativeA54910.2

Study 1: In Vitro Evaluation

A study focused on evaluating the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells.

Study 2: Mechanistic Insights

Another study explored the mechanism behind the compound's anticancer activity. It was found that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Comparison with Similar Compounds

Core Propanamide Derivatives with Trifluoromethylphenyl Groups

Several analogs share the N-(4-(trifluoromethyl)phenyl)propanamide moiety but differ in their secondary substituents:

Compound Name Substituent on Propanamide Key Features Reference
Target Compound (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl Bicyclic indenyl group with hydroxyl; potential for enhanced rigidity and H-bonding N/A
Compound 6 () 2-Oxopiperidin-1-yl Cyclic amide; increased rigidity and polar surface area
Compound 7 () (2-Methylphenyl)sulfonamido Sulfonamide group; introduces acidity and potential for ionic interactions
Compound 57 () Chromen-2-yl (benzopyran derivative) Aromatic fused ring system; possible π-π stacking interactions
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () 2-Hydroxy-2-methyl Adjacent hydroxyl and methyl groups; may improve solubility

Key Observations :

  • The indenyl group in the target compound provides a unique steric profile compared to simpler cyclic or aromatic substituents in analogs.
  • Sulfonamide-containing derivatives (e.g., Compound 7) exhibit distinct electronic properties due to the sulfonyl group’s electron-withdrawing nature, which may alter binding kinetics compared to the target’s hydroxyl-indenyl group .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred from analogs:

  • Lipophilicity : The trifluoromethyl group increases logP in all compounds, but the indenyl group in the target may further elevate lipophilicity due to its bicyclic structure.
  • Solubility: Hydroxyl groups (target compound and ’s analog) improve aqueous solubility compared to non-polar substituents like methylphenyl sulfonamides .
  • Metabolic Stability : Trifluoromethyl groups generally reduce oxidative metabolism, while hydroxylated indenyl groups may introduce sites for glucuronidation .

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